6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile
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Overview
Description
6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile is a nitrogen-containing heterocyclic compound. Heterocyclic compounds, which include at least one atom other than carbon in their ring structure, are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
The synthesis of 6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile involves several synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6,7-dimethylpteridine with malononitrile yields the desired compound . Other methods involve cycloaddition and direct C-H arylation . Industrial production methods often optimize these reactions for higher yields and purity, utilizing advanced techniques like continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific atoms or groups in the compound.
Cycloaddition: This reaction type is used to form additional rings, enhancing the compound’s complexity and potential biological activity.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as an antiproliferative agent, showing activity against various cancer cell lines. Researchers are exploring its use in developing new therapeutic agents.
Mechanism of Action
The mechanism by which 6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyridazine and pyridazinone derivatives: These compounds also contain nitrogen atoms in their ring structures and exhibit a wide range of pharmacological activities.
Pyrimidine derivatives: Known for their anticancer potential, these compounds have different substitution patterns and mechanisms of action compared to this compound.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
50533-54-5 |
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Molecular Formula |
C8H5N5 |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
6-aminopyrido[2,3-b]pyrazine-7-carbonitrile |
InChI |
InChI=1S/C8H5N5/c9-4-5-3-6-8(13-7(5)10)12-2-1-11-6/h1-3H,(H2,10,12,13) |
InChI Key |
LGAOUBRYNKGHGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(C(=N2)N)C#N |
Origin of Product |
United States |
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